molecular formula C5H9NO3 B1213335 Glutaramic acid CAS No. 25335-74-4

Glutaramic acid

Cat. No.: B1213335
CAS No.: 25335-74-4
M. Wt: 131.13 g/mol
InChI Key: GTFMAONWNTUZEW-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Glutaramic acid, also known as Glutamic acid or 5-amino-5-oxopentanoic acid, primarily targets ionotropic and metabotropic glutamate receptors . These receptors are crucial in brain function, serving as the most widespread neurotransmitters .

Mode of Action

This compound interacts with its targets by activating both ionotropic (non-NMDA (AMPA and kainate) and NMDA) and metabotropic glutamate receptors . . Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

This compound plays a significant role in various biochemical pathways. It is involved in the biosynthesis of proteins and serves as a precursor for the synthesis of GABA in GABAergic neurons . This compound is also involved in the glutamate-glutamine cycle , which is crucial for maintaining the balance of these amino acids in the body.

Pharmacokinetics

The pharmacokinetics of this compound are complex. After administration, it demonstrates high affinity to organs with a high degree of vascularization (lungs and heart) and elimination (kidney) . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The action of this compound results in several molecular and cellular effects. It is considered to be nature’s “Brain food” by improving mental capacities . It helps speed the healing of ulcers, gives a “lift” from fatigue, and helps control alcoholism, schizophrenia, and the craving for sugar .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in plants, glutamic acid reshapes the plant microbial community and enriches populations of Streptomyces . This suggests that the compound’s action can be influenced by the presence of other organisms in its environment.

Biochemical Analysis

Biochemical Properties

Glutaramic acid is an essential building block of proteins and serves as a precursor for the synthesis of other amino acids, such as glutamine, proline, and arginine . It interacts with several enzymes, including glutamate dehydrogenase and glutamine synthetase, which facilitate its conversion into other metabolites . The interactions of this compound with these enzymes are crucial for maintaining the balance of nitrogen in the body and for the synthesis of neurotransmitters like gamma-aminobutyric acid (GABA) .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a neurotransmitter in the central nervous system, where it binds to glutamate receptors, such as NMDA, AMPA, and kainate receptors . These interactions trigger a cascade of signaling events that affect neuronal communication, synaptic plasticity, and memory formation . Additionally, this compound plays a role in the regulation of gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific receptors and enzymes. For instance, it activates ionotropic and metabotropic glutamate receptors, leading to the influx of calcium ions and the activation of downstream signaling pathways . This activation can result in changes in gene expression, enzyme activity, and cellular metabolism . Furthermore, this compound can act as an allosteric modulator of certain enzymes, enhancing or inhibiting their activity depending on the cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules . Over time, this compound can undergo oxidative deamination, leading to the formation of alpha-ketoglutarate and ammonia . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce neurotoxicity and affect cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance cognitive function and synaptic plasticity . At high doses, this compound can induce excitotoxicity, leading to neuronal damage and cell death . Studies have also shown that excessive levels of this compound can disrupt the blood-brain barrier and cause neuroinflammation . Therefore, it is crucial to carefully regulate the dosage of this compound in experimental settings to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the Krebs cycle and the urea cycle . It is synthesized from alpha-ketoglutarate through the action of glutamate dehydrogenase and can be converted into glutamine by glutamine synthetase . Additionally, this compound serves as a precursor for the synthesis of neurotransmitters, such as GABA and glutathione . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins . The excitatory amino acid transporters (EAATs) are responsible for the uptake of this compound into neurons and glial cells . Once inside the cell, this compound can be stored in vesicles or transported to mitochondria for further metabolism . The distribution of this compound within tissues is regulated by its interactions with transporters and binding proteins, ensuring its availability for various cellular processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol, mitochondria, and synaptic vesicles . Its activity and function are influenced by its subcellular localization, as it can interact with different enzymes and receptors depending on its location . For example, in the mitochondria, this compound is involved in energy production and the synthesis of metabolic intermediates . In synaptic vesicles, it acts as a neurotransmitter, facilitating neuronal communication . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glutaramic acid can be synthesized through several methods. One common approach involves the reaction of glutaric anhydride with ammonia or an amine. The reaction typically occurs under mild conditions, with the anhydride being dissolved in a suitable solvent such as tetrahydrofuran (THF) and then reacted with ammonia gas or an aqueous ammonia solution. The reaction proceeds as follows:

C5H6O3+NH3C5H9NO4\text{C}_5\text{H}_6\text{O}_3 + \text{NH}_3 \rightarrow \text{C}_5\text{H}_9\text{NO}_4 C5​H6​O3​+NH3​→C5​H9​NO4​

Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific microorganisms that can produce the compound from precursor molecules. This biotechnological approach is advantageous due to its sustainability and efficiency. The fermentation process typically involves the use of glucose or other carbohydrates as the carbon source, with the microorganisms converting these substrates into this compound through their metabolic pathways.

Chemical Reactions Analysis

Types of Reactions: Glutaramic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form glutaric acid.

    Reduction: Reduction of this compound can yield 2-aminopentanoic acid.

    Substitution: The amino group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Glutaric acid.

    Reduction: 2-Aminopentanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Glutaramic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: this compound derivatives are studied for their potential roles in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing into the potential therapeutic uses of this compound derivatives, particularly in the treatment of neurological disorders.

    Industry: this compound is used in the production of biodegradable polymers and other environmentally friendly materials.

Comparison with Similar Compounds

    Glutaric Acid: The parent compound of glutaramic acid, differing by the presence of two carboxyl groups instead of one carboxyl and one amino group.

    Glutamic Acid: An amino acid with a similar structure but with an additional carboxyl group on the side chain.

    2-Aminopentanoic Acid: A reduced form of this compound.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as a precursor to other important compounds makes it valuable in both research and industrial applications.

Properties

IUPAC Name

5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFMAONWNTUZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179983
Record name Glutaramic acid
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25335-74-4
Record name 5-Amino-5-oxopentanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutaramic acid
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Record name Glutaramic acid
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Record name 5-amino-5-oxopentanoic acid
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Synthesis routes and methods I

Procedure details

In Scheme 1, 3-isobutyl glutaric acid, compound 2, is converted into the corresponding anhydride, compound 3, by treatment with refluxing acetic anhydride. The reaction of the anhydride with NH4OH produces the glutaric acid mono-amide, compound 4, which is resolved with (R)-1-phenylethylamine, yielding the (R)-phenylethylamine salt of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, compound 5. Combining the salt with an acid liberates the R enantiomer, compound 6. Finally, a Hoffmann degradation with Br2/NaOH provides (S)-Pregabalin. A disadvantage of this method is that it requires separating the two enantiomers, thereby resulting in the loss of half the product, such that the process cost is high.
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Synthesis routes and methods II

Procedure details

Several processes were reported for the synthesis of (S)-Pregabalin. One such process is illustrated in drugs of the future, 24 (8), 862-870 (1999), represented as scheme-1. In which 3-isobutylglutaric acid, compound 2, is converted into the corresponding anhydride, compound 3, by treatment with refluxing acetic anhydride. The reaction of the anhydride with NH4OH produces the glutaric acid mono-amide, compound 4, which is resolved with (R)-1-phenylethylamine, yielding the (R)-phenyl ethylamine salt of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, compound 5. Combining the salt with an acid liberates the (R)-enantiomer, compound 6. Finally, a Hoffmann's degradation with Br2/NaOH provides (S)-Pregabalin. A disadvantage of this method is that, it requires separating the two enantiomer thereby resulting in the loss of half of the product, such that the process cost is high.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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